N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
Description
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt, is a water-soluble aromatic amine derivative widely used as a chromogenic substrate in enzymatic assays. It belongs to the Trinder’s reagent family, which facilitates the colorimetric detection of hydrogen peroxide (H₂O₂) generated by oxidase enzymes. In the presence of peroxidase (POD), this compound undergoes oxidative condensation with 4-aminoantipyrine (4-AAP) to form a stable quinone-imine dye, enabling spectrophotometric quantification of analytes like glucose, cholesterol, and phospholipids . Its structural features—a sulfopropyl group for solubility and a hydroxy group for reactivity—make it a critical component in clinical and biochemical diagnostics.
Properties
Molecular Formula |
C11H16NNaO4S |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
sodium;3-(N-ethylanilino)-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C11H17NO4S.Na/c1-2-12(10-6-4-3-5-7-10)8-11(13)9-17(14,15)16;/h3-7,11,13H,2,8-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
YHGXBTQORMEDAM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC=C1.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt involves the reaction of N-ethyl aniline with 3-chloro-2-hydroxypropyl sulfonic acid sodium salt. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified and crystallized to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aniline derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt is used as a reagent in various analytical techniques, including spectrophotometry and chromatography. It is also employed in the synthesis of other complex organic compounds .
Biology: In biological research, this compound is used in enzyme assays and as a substrate in biochemical tests. Its high solubility and stability make it suitable for use in aqueous solutions .
Medicine: In medicine, this compound is used in diagnostic tests to detect various biomarkers. It is also used in the development of pharmaceuticals and therapeutic agents .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. It is also employed in the manufacturing of diagnostic kits and reagents .
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt involves its interaction with specific molecular targets and pathways. In enzyme assays, it acts as a substrate that undergoes enzymatic reactions to produce measurable products.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other Trinder’s reagents, differing primarily in substituents on the aniline ring and sulfopropyl chain. These modifications influence solubility, reaction kinetics, and detection wavelengths. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Findings
Structural Impact on Reactivity Electron-Donating Groups (e.g., methyl, methoxy): TOOS (3-methyl) and DAOS (3,5-dimethoxy) exhibit enhanced reactivity due to increased electron density on the aromatic ring, accelerating oxidative coupling with 4-AAP. DAOS forms a blue chromogen detectable at 600–700 nm, ideal for minimizing background interference in lipid-rich samples . Halogen Substituents (e.g., DHBS): The 3,5-dichloro groups in DHBS improve stability and reduce nonspecific reactions, making it suitable for high-sensitivity uric acid assays .
Sensitivity and Detection Wavelength
- TOOS generates a red/orange dye (λmax = 555–600 nm) with higher molar absorptivity than ALPS (λmax = 520 nm), improving detection limits in glucose assays .
- DAOS’s dimethoxy groups shift λmax to 600–700 nm, enabling multiplex detection in phospholipid assays without overlapping with hemoglobin absorption .
Application-Specific Performance Clinical Diagnostics: TOOS is preferred in glucose and liver function kits due to rapid reaction kinetics and compatibility with automated analyzers . Lipid Profiling: DAOS is optimized for cholesterol and phospholipid quantification in serum, leveraging its low interference at higher wavelengths . High-Throughput Settings: ADPS and DHBS are cost-effective alternatives for uric acid assays, offering comparable sensitivity to TOOS at 520 nm .
Safety and Handling
Biological Activity
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt, also known as TOOS (Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate), is a highly soluble aniline derivative with significant biological activity. This compound has been extensively studied for its effects on various biochemical pathways, enzyme interactions, and cellular functions. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
TOOS influences cellular functions primarily through its interaction with various enzymes and proteins. It has been shown to modulate enzyme activity, particularly alkaline phosphatases, which are crucial for dephosphorylation processes in biological systems. The compound can act as both an inhibitor and activator of enzyme activity depending on the context of the reaction .
Cellular Effects
Research indicates that TOOS affects cell signaling pathways, gene expression, and metabolic processes. Notably, it has been demonstrated to impact the Fas-mediated apoptotic pathway, which is essential for maintaining lymphocyte homeostasis. This suggests that TOOS may play a role in regulating apoptosis and immune responses.
Dosage Effects
The biological effects of TOOS vary significantly with dosage. Lower doses tend to enhance enzyme activity and promote beneficial cellular functions, while higher doses can lead to adverse effects such as metabolic disruptions and increased apoptosis risk .
Table 1: Summary of Biological Activities
Table 2: Spectrophotometric Applications
| Application | Method | Sensitivity | Reference |
|---|---|---|---|
| Uric Acid Determination | Oxidative coupling with peroxidase | LOD: 0.0035 mmol/L | |
| Choline Measurement | Enzymatic conversion using choline oxidase | High specificity |
Case Study 1: Enzymatic Determination of Uric Acid
A study developed a spectrophotometric method for determining uric acid levels using TOOS as a coupling reagent. The method demonstrated high sensitivity and specificity, achieving a limit of detection (LOD) of 0.0035 mmol/L. This method was validated for use in clinical settings, indicating the potential of TOOS in diagnostic applications .
Case Study 2: Choline Measurement in Nutrition
TOOS was utilized in an enzymatic method for measuring choline levels in enteral nutrition products. The study highlighted the compound's ability to form stable colored products during reactions with specific enzymes, showcasing its practical application in nutritional biochemistry .
Research Findings
Recent studies have further elucidated the biochemical properties and cellular effects of TOOS:
- Stability and Degradation : Laboratory studies indicate that TOOS remains stable under specific conditions but can degrade over time, affecting its biological activity. Understanding these temporal effects is crucial for long-term experimental designs.
- Transport Mechanisms : TOOS interacts with transport proteins that facilitate its movement across cellular membranes, which is essential for its biological effectiveness .
- Subcellular Localization : The localization of TOOS within cells is critical for its functional activity. Targeting signals direct the compound to specific organelles where it exerts its effects .
Q & A
Basic Experimental Design: How should I prepare and store N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt for enzymatic assays?
Answer:
- Preparation : Dissolve the compound in ultrapure water at a concentration of 10–50 mM, depending on the assay requirements. For example, a 1 g/20 mL ratio is commonly used to achieve solubility .
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Purity (≥99%) is critical for reproducibility; verify via UV-Vis spectroscopy (e.g., absorbance ≤0.015 at 600 nm) .
- pH Optimization : Maintain pH between 7.0–10.0 for stability, as deviations can alter sulfonate group reactivity .
Advanced Experimental Design: What methodological considerations are essential for coupling this compound with 4-aminoantipyrine (4-AA) in hydrogen peroxide detection?
Answer:
- Reaction Stoichiometry : Use a 1:1 molar ratio of 4-AA to the sulfopropylaniline derivative to maximize oxidative coupling efficiency. Excess 4-AA can lead to non-specific background noise .
- Kinetic Monitoring : Track absorbance at 593 nm (DAOS derivative) or 555 nm (TOOS derivative) with a molar extinction coefficient of ~10,000–12,000 M⁻¹cm⁻¹. Calibrate using H₂O₂ standards (1–100 μM) .
- Interference Mitigation : Include catalase inhibitors (e.g., sodium azide) in biological samples to prevent endogenous H₂O₂ degradation .
Data Contradiction Analysis: How can I resolve discrepancies in reported molar extinction coefficients for this compound?
Answer:
- Source Validation : Compare studies using identical derivatives (e.g., DAOS vs. TOOS). DAOS (83777-30-4) exhibits λmax at 593 nm (ε ~10,000 M⁻¹cm⁻¹), while TOOS (82692-93-1) peaks at 555 nm (ε ~12,000 M⁻¹cm⁻¹) due to structural differences (methoxy vs. methyl groups) .
- Experimental Conditions : Ensure consistent pH (DAOS: pH 7.5–10.0; TOOS: pH 8.5–9.5) and temperature (25°C). Variations in ionic strength (e.g., Na⁺ concentration) can also alter ε values .
Advanced Application: How can this compound be optimized for lipid metabolism assays involving cholesterol esterase or lipoprotein lipase?
Answer:
- Substrate Competition : Pre-incubate the compound with Triton X-100 (0.1% v/v) to solubilize lipid substrates and reduce micelle interference .
- Kinetic Parameters : Determine Km and Vmax using Lineweaver-Burk plots. For cholesterol esterase, reported Km values range 50–100 μM in Tris buffer (pH 7.4, 37°C) .
- Signal Stability : Include butylated hydroxytoluene (BHT, 0.01% w/v) to prevent auto-oxidation during long incubations .
Safety and Handling: What precautions are necessary when handling this compound in high-throughput screening?
Answer:
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. The compound is a skin/eye irritant (GHS07: H315, H319) .
- Ventilation : Work in a fume hood or well-ventilated area to avoid inhalation of aerosols (P261, P271) .
- Waste Disposal : Neutralize acidic residues with 1 M NaOH before disposal (P501) .
Methodological Troubleshooting: Why might background absorbance increase in Trinder-based assays using this compound?
Answer:
- Contaminant Analysis : Check for residual peroxidases or metal ions (e.g., Fe²⁺) in reagents using EDTA (1 mM) to chelate metals .
- Reagent Purity : Ensure 4-AA is free of 4-nitrophenol (λmax 400 nm), which overlaps with the sulfopropylaniline derivative’s absorption range .
- Temperature Control : Perform reactions at 25°C ±1°C; higher temperatures accelerate non-enzymatic oxidation .
Advanced Spectral Analysis: How do structural modifications (e.g., methoxy vs. hydroxy groups) affect the compound’s photometric performance?
Answer:
- Electron-Donating Groups : Methoxy substituents (DAOS) increase λmax (593 nm vs. 561 nm for non-methoxy analogs) by enhancing conjugation .
- Steric Effects : Hydroxy groups in TOOS reduce steric hindrance, improving 4-AA coupling efficiency (ε increased by 1.38× compared to phenol derivatives) .
- Quantitative Validation : Compare derivative performance using H₂O₂ spiked samples (recovery 95–105%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
